2-(4-chlorophenyl)-1,3-thiazolidin-4-one
Description
Overview of Thiazolidin-4-one Scaffold Significance in Drug Discovery
The thiazolidin-4-one core is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. modernscientificpress.comnih.govresearchgate.net This five-membered ring system, containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govnih.govchemmethod.com The versatility of the thiazolidin-4-one ring allows for structural modifications at positions 2, 3, and 5, enabling the synthesis of a vast library of derivatives with varied biological profiles. nih.gov
The therapeutic importance of this scaffold is underscored by its presence in numerous compounds exhibiting a remarkable array of bioactivities. These include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antiviral, anticonvulsant, and antidiabetic properties. nih.govorientjchem.orgsysrevpharm.orgekb.eg The structural flexibility of the thiazolidin-4-one nucleus allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with specific biological targets and enhance its therapeutic efficacy. nih.gov This has made the thiazolidin-4-one skeleton a cornerstone in the development of novel therapeutic agents. nih.gov
Historical Context and Evolution of Thiazolidin-4-one Research
Research into thiazolidin-4-one and its derivatives has a history spanning over a century, with a significant surge in interest from the mid-20th century onwards. ekb.eg Early investigations focused on the fundamental chemistry and synthesis of this heterocyclic system. The discovery of the potent biological activities of penicillin, which contains a related thiazolidine (B150603) ring, spurred further exploration into sulfur and nitrogen-containing heterocycles.
The evolution of thiazolidin-4-one research has been marked by the development of more efficient and diverse synthetic methodologies, including one-pot, multi-component reactions and the use of microwave irradiation to accelerate synthesis. nih.govorientjchem.org A pivotal moment in the history of this scaffold was the development and clinical introduction of the "glitazone" class of antidiabetic drugs, such as Rosiglitazone (B1679542) and Pioglitazone (B448), which feature a thiazolidinedione (a 2,4-dione derivative) core. This success story solidified the status of the thiazolidinone ring as a pharmacologically significant moiety and fueled further research into its potential for treating a wide range of diseases. Modern research continues to build on this legacy, employing advanced techniques like computational modeling and structure-activity relationship (SAR) studies to rationally design new derivatives with improved potency and selectivity. nih.gov
Current Research Landscape of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one and Related Analogues
The compound This compound serves as a key building block for the development of a multitude of biologically active analogues. The presence of the 4-chlorophenyl group at the 2-position is a common feature in many synthesized derivatives, with researchers exploring the impact of various substituents at the N-3 and C-5 positions of the thiazolidinone ring.
Current research on these analogues is heavily focused on their potential as antimicrobial and anticancer agents. Studies have shown that introducing different aryl or heterocyclic moieties at the N-3 position can significantly influence the biological activity. For instance, the synthesis of various 2-(4-chlorophenyl)-3-(substituted-phenyl)thiazolidin-4-ones has been a common strategy. researchgate.net
Antimicrobial Activity:
Numerous studies have reported the synthesis of this compound derivatives and their evaluation for antimicrobial properties. The introduction of different substituents has been shown to modulate their efficacy against various bacterial and fungal strains. For example, derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains like Candida albicans and Aspergillus niger. koreascience.kr The chloro group on the phenyl ring is often associated with significant growth inhibition of these microorganisms. nanobioletters.com
Antimicrobial Activity of this compound Analogues
| Compound Analogue | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| 2-(4-chlorophenylimino) thiazolidin-4-one derivatives | E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, A. clavatus | Moderate to excellent antimicrobial activity | koreascience.kr |
| [(11-{[2-{(4-Chlorophenyl)-methyl}-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl] acetic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Evaluated for in vitro antibacterial and antifungal activity | modernscientificpress.com |
| 2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-[2-(4-chlorophenyl)] carboxamido-1,3-thiazolidin-4-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Exhibited antimicrobial activity | nih.gov |
| 3-(4-chlorophenyl)-2-(2-chloroquinolin-3-yl )thiazolidin-4-one | S. aureus, E. coli, P. vulgaris | Showed significant antimicrobial activity | connectjournals.com |
Anticancer Activity:
The this compound scaffold is also a promising framework for the design of novel anticancer agents. nih.gov Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines. orientjchem.org The mechanism of action often involves the induction of apoptosis and cell cycle arrest. mdpi.com The substitution pattern on the thiazolidinone ring plays a crucial role in determining the potency and selectivity of these compounds. nih.gov
Anticancer Activity of this compound Analogues
| Compound Analogue | Cancer Cell Line | Activity/Result | Reference |
|---|---|---|---|
| 3-Substituted-2-[4-(3-(4-chlorophenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl)-benzenesulfonylimino]-thiazolidin-4-ones | NCI-H460 (Lung), MCF7 (Breast), SF-268 (CNS) | Evaluated in a 3-cell line panel | orientjchem.org |
| 2-(4'-oxo-2'-(o-chlorophenyl)-thiazolidin-3'-yl-aminomethyl)-3-[4''-(p-chlorophenyl)-thiazol-2''-yl]-6-bromoquinazolin-4-ones | - | Evaluated for anti-inflammatory and analgesic activities, which are often linked to cancer pathways. | orientjchem.org |
| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetic acid derivatives | - | Evaluated for cellular toxicity properties. | nih.gov |
The ongoing research into This compound and its analogues highlights the enduring importance of the thiazolidin-4-one scaffold in medicinal chemistry. The ability to readily synthesize a diverse range of derivatives, coupled with their broad spectrum of biological activities, ensures that these compounds will remain a focal point for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROMVMCCYDNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chlorophenyl 1,3 Thiazolidin 4 One and Its Derivatives
Classical Approaches for Thiazolidin-4-one Ring Synthesis
Traditional methods for constructing the thiazolidin-4-one core have been well-established for decades. These approaches typically involve the sequential formation of bonds to build the heterocyclic ring and are fundamental to the field of organic synthesis.
A primary and widely employed method for synthesizing 2,3-disubstituted-1,3-thiazolidin-4-ones is the cyclocondensation reaction between an imine (Schiff base) and mercaptoacetic acid (also known as thioglycolic acid). researchgate.netrsc.orgresearchgate.net The process begins with the formation of an imine, typically from the condensation of an aromatic aldehyde, such as 4-chlorobenzaldehyde (B46862), and a primary amine. This imine is then reacted with mercaptoacetic acid. The reaction mechanism involves the nucleophilic attack of the sulfur atom of mercaptoacetic acid on the imine carbon, followed by an intramolecular cyclization via amide bond formation with the elimination of a water molecule. nih.gov
The reaction can be carried out under conventional heating, often by refluxing the reactants in a suitable solvent like benzene (B151609) or toluene. rsc.orgresearchgate.net For instance, the synthesis of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one (B188513) is achieved through this classical route. researchgate.net The efficiency of the reaction can be influenced by the specific substituents on the imine and the reaction conditions employed. researchgate.net
Table 1: Synthesis of Thiazolidin-4-ones via Imines and Mercaptoacetic Acid
| Aldehyde | Amine | Product | Method | Reaction Time (min) | Yield (%) | Reference |
| Benzaldehyde | Aniline | 2,3-diphenyl-1,3-thiazolidin-4-one | Conventional | 60 | 60 | researchgate.net |
| 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | Conventional | 50 | 38 | researchgate.net |
| 4-Chlorobenzaldehyde | 1-(2-aminoethyl)pyrrolidine (B145720) | 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one | Conventional | - | 69 | tandfonline.comnih.gov |
Another classical pathway to thiazolidin-4-ones involves the use of thiosemicarbazones. This is typically a two-step process. First, a thiosemicarbazide (B42300) is condensed with an appropriate aldehyde or ketone, such as 4-chlorobenzaldehyde, to form the corresponding thiosemicarbazone. nih.govchemmethod.com
In the second step, the thiosemicarbazone undergoes a cyclization reaction with a reagent containing a reactive α-carbon and a leaving group. researchgate.net A common cyclizing agent is an α-halo ester, like ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base such as anhydrous sodium acetate (B1210297). nih.gov The reaction proceeds via nucleophilic attack by the sulfur atom of the thiosemicarbazone onto the α-carbon of the ester, followed by intramolecular cyclization to yield the 2-(substituted-hydrazono)-1,3-thiazolidin-4-one ring system. nih.gov This method is versatile for creating a variety of substituted thiazolidinones at the N-3 and C-2 positions. nih.govresearchgate.net For example, various 4-phenyl-3-thiosemicarbazones react with ethyl 2-bromoacetate in boiling ethanol (B145695) with sodium acetate to afford thiazolidin-4-ones in good yields (68%–91%). nih.gov
The synthesis of thiazolidin-4-ones can also be achieved using α-halo acetyl chlorides, such as chloroacetyl chloride. This approach is particularly useful for the synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. In a reported procedure, 3-aminothiophenes are reacted with chloroacetyl chloride and ammonium (B1175870) thiocyanate (B1210189) in various solvents. nih.gov The reaction sequence involves the initial acylation of the amine with chloroacetyl chloride, followed by reaction with thiocyanate and subsequent intramolecular cyclization to form the 2-imino-1,3-thiazolidin-4-one ring. nih.gov While not a direct route to 2-(4-chlorophenyl)-1,3-thiazolidin-4-one, this method demonstrates the utility of α-halo acetyl chlorides in constructing the core thiazolidinone heterocycle, which can then be further modified.
Advanced Synthetic Strategies
To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and moderate yields, advanced synthetic strategies have been developed. These protocols offer improved efficiency, sustainability, and access to a wider range of molecular diversity.
Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. nih.gov The application of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts. rsc.orgresearchgate.net
This technology has been successfully applied to the synthesis of this compound and its derivatives. nih.gov For the cyclocondensation of imines with mercaptoacetic acid, microwave irradiation has been shown to be superior to conventional heating. rsc.orgresearchgate.net For example, the reaction of benzylidene-anilines with mercaptoacetic acid in benzene under microwave irradiation resulted in significantly higher yields (65–90%) in just a few minutes, compared to lower yields (25–69%) obtained after several hours of refluxing. rsc.orgresearchgate.net This enhancement is attributed to the efficient and rapid heating of the polar reagents and intermediates by the microwaves. rsc.org Microwave-assisted protocols have also been developed for one-pot syntheses and for reactions on solid supports, further expanding the utility of this green chemistry technique. nih.govchemmethod.com
Table 2: Comparison of Conventional vs. Microwave Synthesis of Thiazolidin-4-ones
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2,3-diphenyl-1,3-thiazolidin-4-one | Conventional (reflux) | 60 min | 60 | researchgate.net |
| 2,3-diphenyl-1,3-thiazolidin-4-one | Microwave | 1.5 min | 80 | researchgate.net |
| 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | Conventional (reflux) | 50 min | 38 | researchgate.net |
| 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | Microwave | 9 min | 70 | researchgate.net |
| 5-arylidene-2,4-thiazolidinediones | Conventional | 4-6 hrs | 72-81 | researchgate.net |
| 5-arylidene-2,4-thiazolidinediones | Microwave | 3-5 min | 84-91 | researchgate.net |
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. researchgate.net This strategy is particularly well-suited for the construction of the this compound scaffold. The most common MCR for this system is the three-component condensation of 4-chlorobenzaldehyde, a primary amine, and mercaptoacetic acid. nih.govnih.govsemanticscholar.org
This reaction avoids the need to isolate the intermediate imine, thereby saving time and resources. nih.gov A wide variety of catalysts have been developed to promote this transformation, including L-proline, which allows the reaction to proceed in water, a green solvent. researchgate.net Other catalysts such as vanadyl sulfate (B86663) under ultrasonic irradiation, bismuth(III) thioglycolate under solvent-free conditions, and various ionic liquids have also been reported to be effective. nih.gov The use of recoverable and reusable catalysts, such as those supported on magnetic nanoparticles, further enhances the environmental friendliness of these protocols. nih.gov These one-pot methods provide a powerful and flexible platform for generating libraries of diverse thiazolidin-4-one derivatives for various research applications. nih.govcrimsonpublishers.comnih.gov
Table 3: Catalysts Used in One-Pot Synthesis of Thiazolidin-4-ones
| Aldehyde | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aromatic Aldehyde | Aromatic Amine | L-Proline | Water | Room Temp | 75-92 | researchgate.net |
| Aromatic Aldehyde | Aromatic Amine | Bi(SCH₂COOH)₃ | Solvent-free | 70 °C | High | nih.gov |
| Aromatic Aldehyde | Aniline | [Et₃NH][HSO₄] | - | 80 °C | >80 | nih.gov |
| 4-chlorobenzaldehyde | 1-(2-aminoethyl)pyrrolidine | None | Toluene | Reflux | 69 | nih.gov |
| Aromatic Aldehyde | Aniline | nano-Fe₃O₄@SiO₂-IL | Solvent-free | - | High-Excellent | nih.gov |
Green Chemistry Principles in Thiazolidin-4-one Synthesis
The synthesis of thiazolidin-4-ones, including the 2-(4-chlorophenyl) derivative, has increasingly adopted green chemistry principles to minimize environmental impact and enhance efficiency. nih.govresearchgate.net These sustainable methods focus on reducing energy consumption, utilizing raw materials more effectively, and minimizing the use of hazardous solvents. nih.gov Key green strategies include one-pot reactions, the use of alternative energy sources like microwave and ultrasound, and the application of environmentally benign solvents and catalysts. sruc.ac.uknih.gov
Microwave-assisted organic synthesis, for instance, offers significant advantages such as shorter reaction times, cost-effectiveness, and often higher yields compared to conventional heating methods. sruc.ac.uk Similarly, sonochemistry, which utilizes ultrasonic irradiation, can drive reactions efficiently, as demonstrated in the synthesis of thiazolidin-4-one derivatives using vanadyl sulfate in acetonitrile. nih.gov
The choice of solvent is a cornerstone of green synthesis. Researchers have explored various eco-friendly media to replace traditional volatile organic compounds. Polyethylene glycol (PEG-400) and deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully used as reusable and effective media for the synthesis of 2,3-disubstituted-4-thiazolidinones. nih.govnih.gov These solvents are often non-combustible, have low vapor pressure, and can sometimes be reused, contributing to a more sustainable process. nih.gov
Table 1: Overview of Green Synthetic Methods for Thiazolidin-4-ones
| Green Technique | Solvents/Catalysts | Key Advantages | Source(s) |
|---|---|---|---|
| Ultrasonic Irradiation | Vanadyl sulfate (VOSO₄) in acetonitrile | Reduced reaction times, efficient energy use | nih.gov |
| Microwave Irradiation | Various | Rapid heating, cost-effective, high yields | sruc.ac.uk |
| Benign Solvents | Polyethylene glycol (PEG-400) | Reusable, less hazardous alternative | nih.gov |
| Deep Eutectic Solvents | Choline chloride:glycerol | Eco-friendly, reusable, non-combustible | nih.gov |
| One-Pot Synthesis | β-cyclodextrin-SO₃H | Reduced waste, simplified procedure | nih.gov |
Nanomaterial-Based Synthesis Routes
The integration of nanomaterials as catalysts represents a significant advancement in the synthesis of 1,3-thiazolidin-4-ones. nih.gov These nanocatalysts offer high efficiency, selectivity, and the distinct advantage of easy separation and reusability, aligning perfectly with green chemistry principles. nih.govpnu.ac.ir The most common application is in the one-pot, three-component reaction involving an aldehyde (e.g., 4-chlorobenzaldehyde), an amine, and thioglycolic acid. pnu.ac.irresearchgate.net
Magnetic nanoparticles (MNPs) are particularly favored due to their straightforward recovery from the reaction mixture using an external magnet. pnu.ac.ir Several types of functionalized magnetic nanocatalysts have been developed:
L-proline-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@l-proline) have been shown to be highly efficient for synthesizing thiazolidin-4-ones under solvent-free conditions, with the catalyst being reusable for up to six cycles without a significant loss in activity. pnu.ac.ir
FeNi₃-ionic liquid (IL) magnetic nanoparticles provide an eco-friendly protocol for the solvent-free synthesis of 1,3-thiazolidin-4-ones in excellent yields. nih.gov
Nano-Fe₃O₄@SiO₂-supported ionic liquid (MNPs@SiO₂-IL) also serves as an effective catalyst for the condensation reaction under solvent-free conditions. nih.gov
Nano-Fe₃O₄-tethered polyhedral oligomeric silsesquioxanes have been used as a catalyst under ultrasonic conditions for the synthesis of bis-thiazolidinones, demonstrating high yields and short reaction times.
Other non-magnetic nanomaterials, such as the Pd/TCH@SBA-15 nanocatalyst, have also been employed to catalyze the three-component synthesis of N-heterocyclic thiazolidinones in an acetone-water mixture, yielding good to excellent results. researchgate.net
Table 2: Nanomaterial Catalysts in Thiazolidin-4-one Synthesis
| Nanomaterial Catalyst | Reaction Type | Key Outcomes | Source(s) |
|---|---|---|---|
| Fe₃O₄@SiO₂@l-proline | Three-component reaction | 98% yield, solvent-free, reusable (6 runs) | pnu.ac.ir |
| FeNi₃-IL MNPs | Three-component reaction | Excellent yields, solvent-free, reusable | nih.gov |
| MNPs@SiO₂-IL | Three-component reaction | High to excellent yields, solvent-free | nih.gov |
| Pd/TCH@SBA-15 | Three-component reaction | Good to excellent yields, green conditions | researchgate.net |
| Nano-Fe₃O₄-tethered POSS | Pseudo-five-component reaction | High yields, short reaction times, reusable |
Functionalization and Derivatization of the Thiazolidin-4-one Core
The therapeutic potential of the thiazolidin-4-one scaffold can be extensively modulated through substitutions at the C-2, N-3, and C-5 positions. mdpi.com This allows for the fine-tuning of its chemical properties and biological activity.
Substitutions at the C-2 Position
The substituent at the C-2 position is typically introduced via the aldehyde used in the initial three-component condensation reaction. For the parent compound, 4-chlorobenzaldehyde is used. By varying this starting material, a wide array of aryl or heteroaryl groups can be installed at this position.
Research has shown that the nature of the substituent on the C-2 phenyl ring is crucial for biological activity. orientjchem.org For example, the synthesis of derivatives such as 2-(2-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one and 2-(2,4-dichlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one has been reported, demonstrating the facile introduction of different halogenation patterns on the C-2 phenyl ring. tandfonline.com Studies on 13C chemical shifts have also been conducted on series like 2-(p-chlorophenyl)-phenyl-substituted-3-phenyl-1,3-thiazolidin-4-ones to understand electronic effects within the molecule. researchgate.net
Table 3: Examples of C-2 Position Substitutions
| C-2 Substituent | Starting Aldehyde | Source(s) |
|---|---|---|
| 4-chlorophenyl | 4-chlorobenzaldehyde | tandfonline.comsigmaaldrich.com |
| 3-chlorophenyl | 3-chlorobenzaldehyde | tandfonline.com |
| 2-chlorophenyl | 2-chlorobenzaldehyde | tandfonline.com |
| 2,4-dichlorophenyl | 2,4-dichlorobenzaldehyde | tandfonline.com |
| 3-hydroxyphenyl | 3-hydroxybenzaldehyde | tandfonline.com |
Substitutions at the N-3 Position
The N-3 position of the thiazolidin-4-one ring is another critical site for modification, typically defined by the primary amine used in the synthesis. This position plays a significant role in orienting the C-2 substituent and can be functionalized with diverse chemical moieties.
For example, using 1-(2-aminoethyl)pyrrolidine in the condensation reaction yields N-3 substituted derivatives like 2-(4-chlorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one. tandfonline.com More complex heterocyclic systems can also be attached at this position. A notable example is the synthesis of derivatives where the N-3 atom is linked to a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) ring, creating hybrid molecules. nih.gov The presence of a 2-pyridyl group at the N-3 position has been highlighted as an important feature for anti-HIV activity in some series. orientjchem.org
Table 4: Examples of N-3 Position Substitutions
| N-3 Substituent | Starting Amine | Source(s) |
|---|---|---|
| Phenyl | Aniline | sigmaaldrich.com |
| 2-(pyrrolidin-1-yl)ethyl | 1-(2-aminoethyl)pyrrolidine | tandfonline.com |
| Pyridin-2-yl | 2-aminopyridine | orientjchem.org |
| 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl | 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole | nih.gov |
| 5-(phenyl)-1,3,4-thiadiazol-2-yl | 2-amino-5-phenyl-1,3,4-thiadiazole | nih.gov |
Substitutions at the C-5 Position
The methylene (B1212753) group at the C-5 position of the thiazolidin-4-one ring is an active site amenable to various chemical transformations, most commonly the Knoevenagel condensation. mdpi.com This reaction involves treating the thiazolidin-4-one with an aldehyde or ketone, typically in the presence of a base like piperidine, to yield 5-ylidene derivatives.
This modification has been shown to significantly influence the biological profile of the compounds. Studies indicate that 5-arylidene derivatives often exhibit enhanced antibacterial efficacy compared to their unsubstituted counterparts. orientjchem.org A wide range of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a diverse library of C-5 substituted compounds. For instance, condensation with nitro-substituted benzaldehydes yields compounds like 5-(2-nitro-benzylidene)-4-phenylimino-thiazolidin-2-one. biointerfaceresearch.com It is also possible to introduce hydrazono groups at this position by reacting with diazonium salts. biointerfaceresearch.com
Table 5: Examples of C-5 Position Substitutions
| C-5 Substituent Type | Reagents | Reaction Type | Source(s) |
|---|---|---|---|
| 5-benzylidene | Aromatic aldehydes (e.g., benzaldehyde) | Knoevenagel condensation | mdpi.combiointerfaceresearch.com |
| 5-(2-nitro-benzylidene) | 2-nitrobenzaldehyde | Knoevenagel condensation | biointerfaceresearch.com |
| 5-(4-bromo-benzylidene) | 4-bromobenzaldehyde | Knoevenagel condensation | biointerfaceresearch.com |
| 5-[(4-nitro-phenyl)-hydrazono] | 4-nitroaniline (diazotized) | Azo coupling | biointerfaceresearch.com |
Formation of Hybrid and Fused Ring Systems
A modern strategy in drug design involves creating hybrid molecules by combining the this compound scaffold with other pharmacologically active heterocyclic rings. This approach aims to develop compounds with potentially synergistic or novel biological activities.
The thiazolidin-4-one core can be linked to various heterocycles such as oxadiazole, thiadiazole, triazole, and pyrazole (B372694). nih.govnih.govbiointerfaceresearch.comresearchgate.net
Oxadiazole/Thiadiazole Hybrids: Derivatives have been synthesized where a 1,3,4-oxadiazole or 1,3,4-thiadiazole moiety is attached to the N-3 position of the thiazolidin-4-one ring. For example, 2-(4-chlorophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one was prepared by reacting the corresponding amino-oxadiazole with 4-chlorobenzaldehyde and thioglycolic acid. nih.gov
Triazole Hybrids: A series of hybrid compounds connecting a triazole nucleus to a thiazolidine-2,4-dione via a piperazine-based amide linker has been developed and studied. nih.gov
Pyrazole Hybrids: Hybridization with pyrazole has been achieved through the condensation of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with various nucleophiles to form thiazolidin-4-one derivatives. researchgate.net
Fused Systems: While less common for this specific scaffold, general strategies for fusing thiazolidine (B150603) rings with other systems, such as in the formation of thiazolo[3,2-a]pyridines, have been reported in the broader literature, indicating potential pathways for creating more complex fused structures. researchgate.net
Table 6: Examples of Hybrid and Fused Ring Systems
| Hybrid/Fused Ring | Point of Attachment | Synthetic Approach | Source(s) |
|---|---|---|---|
| 1,3,4-Oxadiazole | N-3 position | Three-component condensation with an amino-oxadiazole derivative | nih.gov |
| 1,3,4-Thiadiazole | N-3 position or C-2 imino | Three-component condensation or multi-step synthesis | nih.govbiointerfaceresearch.com |
| Triazole | N-3 position (via linker) | Multi-step synthesis involving amide coupling | nih.gov |
| Pyrazole | C-2 position | Condensation of a pyrazole-carboxaldehyde with an amine and thioglycolic acid | researchgate.net |
Reaction Mechanisms and Chemical Reactivity
Mechanistic Pathways of Thiazolidin-4-one Ring Formation
The most prevalent and efficient method for the synthesis of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is a one-pot, three-component condensation reaction. This reaction involves 4-chlorobenzaldehyde (B46862), a suitable amine, and thioglycolic acid. researchgate.netnih.govtandfonline.com
The generally accepted mechanism for this acid-catalyzed cyclocondensation proceeds through two key stages:
Imine Formation: The reaction initiates with the formation of an imine (Schiff base) from the condensation of 4-chlorobenzaldehyde and the primary amine. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
Cyclization: The sulfur atom of thioglycolic acid, acting as a nucleophile, then attacks the electrophilic carbon of the imine. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety, leading to the elimination of another water molecule and the formation of the five-membered thiazolidin-4-one ring. researchgate.netchemmethod.com The use of a catalyst, such as a Lewis acid or a protic acid, can facilitate the reaction, often leading to higher yields. chemmethod.com
The reaction can be performed under various conditions, including the use of different solvents and catalysts, which can influence the reaction time and yield. nih.gov
Ring Transformations and Cleavage Reactions
The thiazolidin-4-one ring, while relatively stable, can undergo transformation and cleavage reactions under specific conditions.
One documented transformation involves the rearrangement of related thiazole (B1198619) systems. For instance, a 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b] crimsonpublishers.comnih.govthiazole was observed to rearrange into an 8-(4-chlorophenyl)-8-hydroxy-5-methyl-8H- crimsonpublishers.comnih.govthiazino[3,4-c] researchgate.netcrimsonpublishers.comnih.govoxadiazol-3-one upon treatment with hydrochloric acid in ethanol (B145695). youtube.com While not a direct cleavage of the this compound, this demonstrates the potential for complex rearrangements within related heterocyclic systems.
Hydrolysis of the thiazolidine (B150603) ring can occur, leading to ring opening. acs.org For some 2-amino-4-thiazolidinones, heating with aqueous sulfuric acid can lead to ring cleavage to yield a mercapto-carboxylic acid derivative. nih.gov The specific conditions required for the cleavage of this compound would depend on the substituents present and the reaction environment.
Furthermore, studies on thiazolidine-2,4-dione derivatives have shown that these compounds can undergo DNA cleavage, suggesting that the thiazolidinone scaffold can be designed to interact with and modify biological macromolecules. researchgate.net
General Reactivity Profiles of the Thiazolidin-4-one Ring System
The thiazolidin-4-one ring system possesses several reactive sites that allow for a variety of chemical modifications. nih.govmdpi.comresearchgate.net
N3-Position: The nitrogen atom at the N3 position is nucleophilic and can be readily acylated or alkylated. For instance, N-acylation of pyridinyl-thiazolidinone has been reported, indicating the susceptibility of the N3-position to reaction with acylating agents. nih.gov
C2-Position: The C2 position, bearing the 4-chlorophenyl group, is a key site for introducing diversity. The reactivity at this position is largely influenced by the nature of the substituent. The hydrogen at C2 can be substituted, and the bond between C2 and the substituent can be cleaved under certain conditions.
C4-Carbonyl Group: The carbonyl group at the C4 position can undergo typical carbonyl reactions, such as reduction.
C5-Methylene Group: The methylene (B1212753) group at the C5 position is activated by the adjacent carbonyl group and sulfur atom, making its protons acidic. This allows for condensation reactions, most notably the Knoevenagel condensation with aldehydes and ketones to introduce an exocyclic double bond. mdpi.comwikipedia.orgnih.govorganic-chemistry.orgrsc.org This reaction is often catalyzed by a weak base like piperidine. mdpi.com
Sulfur Atom (S1): The sulfur atom in the ring can be oxidized to form a sulfoxide (B87167) or a sulfone. nih.govresearchgate.net The oxidation of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one (B5125520) to its corresponding sulfoxide has been achieved using Oxone®. chemmethod.com
Table 1: Reactivity at Different Positions of the Thiazolidin-4-one Ring
| Position | Type of Reactivity | Reagents/Conditions | Product Type |
| N3 | Acylation/Alkylation | Acyl halides, alkyl halides | N-substituted thiazolidinones |
| C5 | Knoevenagel Condensation | Aldehydes, Ketones, Base (e.g., piperidine) | 5-Alkylidene/Arylidene thiazolidinones |
| S1 | Oxidation | Oxidizing agents (e.g., Oxone®, H₂O₂) | Thiazolidin-4-one-1-oxides (sulfoxides), Thiazolidin-4-one-1,1-dioxides (sulfones) |
Influence of Substituents on Reaction Outcomes and Yields
The nature and position of substituents on the thiazolidin-4-one ring significantly impact its reactivity and the yields of subsequent reactions.
The 4-chlorophenyl group at the C2 position is an electron-withdrawing group due to the inductive effect of the chlorine atom. This electronic effect can influence the reactivity of the entire heterocyclic ring. For example, in the context of biological activity, the presence and position of electron-withdrawing or electron-donating groups on the 2-aryl ring can dramatically alter the compound's efficacy. tandfonline.com
In terms of chemical reactivity, the substituent on the 2-aryl ring has been shown to affect the selectivity of S-oxidation. researchgate.net While specific data for the 4-chloro substituent's influence on the oxidation of the parent this compound is not detailed in the provided results, it is a general principle that electron-withdrawing groups can influence the electron density at the sulfur atom and thus its susceptibility to oxidation.
Furthermore, the reactivity of the C5-methylene group in Knoevenagel condensations is also influenced by the substituents at the N3 and C2 positions. nih.gov An electron-withdrawing group at C2, such as the 4-chlorophenyl group, would be expected to increase the acidity of the C5 protons, potentially facilitating the condensation reaction.
Studies on a series of 2-arylthiazolidin-4-ones have shown that the nature of the substituent at the 3-position also plays a crucial role in determining the antimicrobial activity, sometimes appearing to be more influential than the thiazolidinone ring itself. nih.gov
Structural Characterization and Analytical Techniques
X-ray Crystallography for Molecular Structure Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is not detailed in the available results, analysis of closely related structures, such as 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one (B5125520), provides significant insight. nih.gov In this derivative, the two chlorophenyl rings are nearly perpendicular to each other, with a dihedral angle of 78.61 (6)°. nih.gov The thiazolidinone ring itself is not perfectly planar. Furthermore, conformational studies on related compounds indicate that in the solid state, the C2 phenyl group tends to adopt a pseudo-axial orientation. researchgate.net The crystal packing is often stabilized by various intermolecular interactions, such as C-H···O and C-H···π interactions, which link the molecules into a three-dimensional network. nih.gov
Table 3: Representative Crystallographic Data for a Related Thiazolidin-4-one Derivative
| Parameter | Value (for 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Dihedral Angle (Chlorophenyl rings) | 78.61 (6)° |
Note: Data from a closely related compound used for illustrative purposes. nih.gov
Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography - TLC)
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound. wisc.edulibretexts.org Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive method for this purpose. libretexts.orgnih.gov
The principle of TLC involves partitioning the compound between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase (a solvent or solvent mixture). wisc.edu A small spot of the compound dissolved in a suitable solvent is applied to the bottom of the TLC plate, which is then placed in a sealed chamber containing the mobile phase. wisc.edu As the solvent moves up the plate by capillary action, it carries the compound with it. wisc.edu The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases.
For a pure sample of this compound, TLC analysis should result in a single spot. The presence of multiple spots would indicate impurities, such as unreacted starting materials or byproducts. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined conditions (stationary phase, mobile phase, and temperature). libretexts.org TLC is also invaluable for monitoring the progress of a chemical reaction by observing the disappearance of reactant spots and the appearance of the product spot over time. wisc.edu Given that some chemical suppliers provide this compound without extensive analytical data, techniques like TLC become crucial for the end-user to verify its identity and purity. sigmaaldrich.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of thiazolidin-4-one derivatives. nih.govresearchgate.netnih.gov
Molecular Geometry Optimization
Determining the most stable three-dimensional arrangement of atoms, or the optimized molecular geometry, is a foundational step in computational analysis. For thiazolidin-4-one derivatives, geometry optimization is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set. nih.gov These calculations help in predicting bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state. While specific DFT geometry optimization data for the parent compound 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is not extensively detailed in the reviewed literature, studies on closely related derivatives are common. For instance, computational analyses of various 2,3-disubstituted thiazolidin-4-ones have been carried out to understand their structural parameters. amazonaws.comjournaljpri.com
Electronic Structure Analysis (HOMO/LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized.
DFT calculations are used to determine these frontier molecular orbital energies. For thiazolidinone derivatives, the HOMO is often located over the electron-rich thiazolidinone ring and adjacent aromatic systems, while the LUMO distribution depends on the nature of the substituents. nih.gov This analysis is vital for understanding charge transfer within the molecule and predicting its behavior in chemical reactions and biological interactions.
Vibrational Spectra Prediction and Assignment
Theoretical vibrational analysis through DFT calculations can predict infrared (IR) and Raman spectra. These predicted spectra are invaluable for the structural characterization of newly synthesized compounds, as the calculated vibrational frequencies can be correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy. journaljpri.com For thiazolidin-4-one derivatives, these calculations help in assigning specific vibrational modes to the observed spectral bands, confirming the presence of key functional groups like the carbonyl (C=O) of the thiazolidinone ring and vibrations associated with the aromatic and heterocyclic structures. journaljpri.com
Tautomerism and Conformational Analysis
The thiazolidin-4-one ring is not planar and can exist in various conformations. Conformational analysis, often performed using DFT calculations, helps identify the most stable conformer of the molecule. nih.gov Studies on 5-substituted thiazolidin-4-ones have shown that the ring can adopt different puckered conformations, and the orientation of substituents can be determined. nih.gov For this compound, the orientation of the 4-chlorophenyl group (pseudo-axial or pseudo-equatorial) would be a key aspect of its conformational analysis.
Tautomerism is also a relevant feature for related structures, such as 2-iminothiazolidin-4-ones, where an equilibrium can exist between the imino and amino forms. DFT calculations have been used to determine the relative stability of these tautomers, finding that the exocyclic imino form is often more stable.
Molecular Modeling and Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to understand how a ligand, such as a thiazolidin-4-one derivative, might interact with a biological target, typically a protein or enzyme. amazonaws.comresearchgate.net
Ligand-Target Interaction Analysis
Docking studies have been instrumental in exploring the therapeutic potential of the this compound scaffold by examining its interactions with various enzymes implicated in disease. While studies on the unsubstituted (N-H) parent compound are limited, a wealth of information exists for its N-3 substituted derivatives.
Interaction with InhA: The enoyl-acyl carrier protein (ACP) reductase (InhA) is a key enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway and a target for antitubercular drugs. researchgate.net A molecular docking study of ((2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)amino)benzyl)-oxazolidin-2-one (Compound 9) against InhA revealed a good binding affinity. researchgate.net Similarly, studies on other N-3 substituted derivatives like 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one also showed that these compounds have antitubercular potential by interacting with the enoyl-ACP reductase enzyme. amazonaws.comjournaljpri.com
Interaction with PLK1: Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that is a validated target in cancer therapy. researchgate.net While specific docking of this compound was not found, computational studies suggest that thiazolidin-4-ones with an aromatic group having non-polar electronegative substituents at the C-2 position could be effective PLK1 inhibitors. researchgate.net Docking studies on other 2-substituted thiazolidin-4-ones have identified key interactions within the PLK1 active site. researchgate.net
Interaction with VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical regulator of angiogenesis and a major target in oncology. nih.gov While many thiazolidine (B150603) derivatives have been studied as VEGFR-2 inhibitors, most of the highly active compounds, including those with a 4-chlorophenyl moiety, belong to the thiazolidine-2,4-dione subclass rather than the 1,3-thiazolidin-4-one scaffold. nih.govrsc.orgnih.gov
Interaction with Other Enzymes: The versatility of the this compound scaffold is evident from its investigation against other enzymes.
A derivative, 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (Compound 18) , was docked into the active site of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and inflammation. mdpi.com
Another N-3 substituted analogue, 2-(4-chloro-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one , was evaluated in silico for Janus Kinase-1 (JAK-1) inhibition, showing promising activity compared to the standard drug.
Studies on 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones have shown inhibitory potential against Cell Division Cycle 25 (CDC25) phosphatase, a crucial regulator of the cell cycle. nih.gov
Complex pyrazole-thiazolidinone hybrids have been designed and docked as potential inhibitors of Aurora-A kinase (AURKA). nih.gov
The table below summarizes the docking findings for various N-3 substituted derivatives of this compound against different enzymatic targets.
| Enzyme Target | Derivative Studied | Key Findings/Interactions | Reference |
|---|---|---|---|
| InhA (Enoyl-ACP Reductase) | ((2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)amino)benzyl)-oxazolidin-2-one | Demonstrated good binding affinity in the active site. | researchgate.net |
| Enoyl-ACP Reductase | 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one | Predicted to have antitubercular efficacy based on receptor interaction. | amazonaws.comjournaljpri.com |
| MMP-9 | 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide | Docking studies explored the binding mode at the MMP-9 protein. | mdpi.com |
| JAK-1 | 2-(4-chlorophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | Showed prominent activity in docking studies compared to the reference standard. |
Binding Affinity and Mode Prediction
Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. Studies on this compound and its analogues have utilized docking to elucidate their binding modes within the active sites of various biological targets.
One study investigated a series of 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides for their inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tissue damage during inflammation. mdpi.com Among the synthesized compounds was 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide . Docking studies of these compounds into the MMP-9 active site were performed to understand their binding mode and rationalize their activity. mdpi.com
In another research effort, thiazolidin-4-one derivatives were evaluated for their antitubercular potential against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme (InhA). amazonaws.comjournaljpri.com Molecular docking was employed to predict the binding mechanism and affinity. The analysis indicated that thiazolidin-4-one derivatives, including structures like 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one , could effectively bind to the active site. amazonaws.com The predictions suggested that strong ligand binding energy, hydrogen bonding, and hydrophobic interactions with the receptor are indicative of good antitubercular efficacy. journaljpri.com
Similarly, docking studies on thiazolidine-based inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, have been conducted. These studies help in understanding the probable binding conformation of ligands within the PTP1B active site, highlighting the key molecular interactions responsible for inhibition. nih.govtandfonline.com
The table below summarizes representative findings from molecular docking studies on derivatives of this compound.
| Derivative Name | Target Protein | Key Interactions / Findings | Reference |
| 2-(1,2-benzothiazol-3-yl)-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide | MMP-9 | Docking performed to explore the binding mode at the MMP-9 protein active site. | mdpi.com |
| 2-(4-chlorophenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one | Enoyl-acyl carrier protein (InhA) | Predicted to have good binding affinity, involving hydrogen bonding and hydrophobic interactions. | amazonaws.com |
| 2-(aryl)-3-(1H-benzimidazole-2-yl)-thiazolidin-4-ones | Polo-like kinase 1 (PLK1) | Compounds with phenyl rings containing specific substitutions showed better docking scores. Docking scores (in kcal/mol) were calculated. | researchgate.net |
| Thiazolidine analogues | Protein Tyrosine Phosphatase 1B (PTP1B) | Molecular docking and dynamics simulations identified indispensable structural features for PTP1B inhibition. | nih.govtandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These studies are crucial for understanding which physicochemical properties are important for a molecule's function and for predicting the activity of novel compounds. nih.gov Numerous QSAR studies have been performed on the 4-thiazolidinone (B1220212) scaffold to elucidate the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govrsc.orgnih.gov
For antimicrobial activity, QSAR studies on series of 4-thiazolidinone derivatives have indicated that the biological response is often governed by a combination of lipophilic, topological, and electronic parameters. rsc.orgderpharmachemica.comresearchgate.net For instance, one study found that the antimicrobial activity of certain 4-thiazolidinones was governed by the lipophilic parameter (log P), a topological parameter (Kier's third-order alpha shape index, κα₃), and electronic parameters (cosmic total energy, Cos E, and nuclear energy, Nu. E). rsc.org Another study highlighted the importance of topological parameters like the third-order alpha shape index (kα₃) and the second-order valence connectivity index (²χv), along with the lipophilicity (log P). derpharmachemica.comresearchgate.net The 4-chlorophenyl group at the C2 position of the thiazolidinone ring contributes significantly to these parameters, particularly lipophilicity and electronic properties, due to the presence of the chlorine atom.
In the context of anticancer activity, QSAR models have been developed for 4-thiazolidinone derivatives against various tumor cell lines. nih.govnih.gov These models often use multiple linear regression (MLR) or non-linear approaches to identify key structural descriptors. nih.gov For a series of 3-(5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one derivatives, QSAR models indicated that antimicrobial activity was governed by topological parameters (valence first and second-order molecular connectivity indices) and electronic parameters (total energy and cosmic energy). nih.gov While this study did not focus on the 2-(4-chlorophenyl) substituent directly, it underscores the importance of electronic and structural features of the aryl group at the C2 position in determining biological activity.
The table below presents descriptors commonly found to be significant in QSAR studies of 4-thiazolidinone derivatives.
| Biological Activity | Significant QSAR Descriptors | Implication for 2-(4-chlorophenyl) group | Reference |
| Antimicrobial | Lipophilicity (log P), Topological (κα₃, ²χv), Electronic (Cos E, Nu. E) | The chloro-substituent increases lipophilicity and influences electronic descriptors. | rsc.orgderpharmachemica.comresearchgate.net |
| Anticancer | Topological (¹Χv, ²Χv), Electronic (Total Energy, Cosmic Energy) | The electronic properties of the 4-chlorophenyl ring are critical for activity. | nih.gov |
| S1P₁ Receptor Agonism | Steric and Electrostatic fields (CoMFA), Hydrophobic and H-bond donor fields (CoMSIA) | The size and electronic nature of the 4-chlorophenyl group directly impact these fields. | nih.govmdpi.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to search large compound libraries for novel molecules with potential activity. researchgate.netnih.gov
For thiazolidine-based compounds, pharmacophore models have been successfully developed for various targets. In a study on PTP1B inhibitors, a six-point pharmacophore model was generated for a series of ligands with a thiazolidine scaffold. nih.govtandfonline.com This model consisted of three hydrogen bond acceptor (A) features, one negative ionic (N) feature, and two aromatic rings (R) arranged with specific geometries. nih.gov The 2-(4-chlorophenyl) group in the target compound would satisfy one of the aromatic ring (R) features in such a model.
Another study focused on designing Janus Kinase-1 (JAK1) inhibitors based on a 4-thiazolidinone scaffold containing a 1,3-thiazole moiety. ijaresm.com Their pharmacophore modeling suggested that active compounds should possess at least three aromatic groups and four hydrogen bond acceptor sites. This model was used to screen proposed compounds, including 2-(4-chloro-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one , before synthesis. ijaresm.com
Virtual screening techniques, often in conjunction with pharmacophore modeling and docking, have been applied to discover new 4-thiazolidinone derivatives. researchgate.netnih.gov Researchers have designed libraries of heteroaryl-1,3-thiazolidin-4-one derivatives and used in silico prioritization to select the most promising candidates for synthesis and biological testing. nih.gov This approach has proven effective in identifying compounds with potential anti-infective and chemotherapeutic properties, validating the predictive power of the computational models. nih.gov
Key pharmacophoric features identified for thiazolidinone derivatives targeting different enzymes are summarized below.
| Target | Key Pharmacophoric Features | Relevance of this compound | Reference |
| PTP1B | 3 Hydrogen Bond Acceptors (A), 1 Negative Ionic (N), 2 Aromatic Rings (R) | The 4-chlorophenyl group serves as a key aromatic feature. | nih.govtandfonline.com |
| JAK1 | 3 Aromatic Groups, 4 Hydrogen Bond Acceptors | The 4-chlorophenyl group fulfills one of the aromatic requirements. | ijaresm.com |
| Anticancer (General) | Aromatic rings, Hydrogen bond donors/acceptors | The core structure provides key features for various anticancer pharmacophore models. | researchgate.net |
Biological Activity and Pre Clinical Investigations of 2 4 Chlorophenyl 1,3 Thiazolidin 4 One Analogues
Anticancer and Antiproliferative Activity
Analogues of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through various mechanisms of action.
In Vitro Cytotoxicity in Various Cancer Cell Lines
The cytotoxic effects of this compound analogues have been extensively evaluated against numerous human cancer cell lines. These studies reveal that modifications at the N-3 and C-5 positions of the thiazolidinone ring significantly influence the antiproliferative potency.
One analogue, 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one, was identified as a highly active derivative against the human breast adenocarcinoma cell line (MCF-7), with a half-maximal inhibitory concentration (IC50) of 60.71 µmol L⁻¹. mdpi.commdpi.com Further studies on different series of analogues have shown potent activities against a variety of cancer cell lines. For instance, certain 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analogues displayed significant anti-proliferative activity against colon adenocarcinoma (COLO-205), breast cancer (MDA-MB-231), and prostate cancer (DU-125) cell lines. nih.gov
Hybrid molecules incorporating the thiazolidin-4-one scaffold have also shown promise. Imidazopyridine–4-thiazolidinone (B1220212) hybrids demonstrated activity against human lung cancer (A549), prostate cancer (DU145), and breast cancer (MCF-7) cell lines. mdpi.com Similarly, isatin-based thiazolidin-4-one derivatives showed noteworthy activity against liver cancer (HepG2), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. pharmacophorejournal.com One such derivative exhibited an IC50 of 8.97 µM against MCF-7 cells. pharmacophorejournal.com
Other analogues have been tested against lung carcinoma (A549), colorectal adenocarcinoma (CACO-2), and neuroblastoma (SH-SY5Y) cells. nih.govnih.gov The antiproliferative activity of certain 2,3-diaryl-4-thiazolidinone derivatives has been confirmed against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines. nih.gov
| Analogue Class | Cancer Cell Line | Reported Activity (IC50) | Source |
|---|---|---|---|
| 2-(4-chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | MCF-7 (Breast) | 60.71 µmol L⁻¹ | mdpi.commdpi.com |
| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogue | COLO-205 (Colon) | 5.03 µg/mL | nih.gov |
| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide analogue | MDA-MB-231 (Breast) | 5.81 µg/mL | nih.gov |
| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide analogue | DU-125 (Prostate) | 23.93 µg/mL | nih.gov |
| Isatin-based thiazolidin-4-one derivative | MCF-7 (Breast) | 8.97 µM | pharmacophorejournal.com |
| Isatin-based thiazolidin-4-one derivative | HT-29 (Colon) | 5.42 µM | pharmacophorejournal.com |
| Isatin-based thiazolidin-4-one derivative | HepG2 (Liver) | 27.59 µM | pharmacophorejournal.com |
| Thiazolidin-4-one-1,3,4-oxadiazole derivative | A549 (Lung) | 0.59 µM | pharmacophorejournal.com |
| Thiazolidin-4-one-1,3,4-oxadiazole derivative | HeLa (Cervical) | 0.53 µM | pharmacophorejournal.com |
| Imidazopyridine–4-thiazolidinone hybrid | A549 (Lung) | 8.4 µM | impactfactor.org |
| Imidazopyridine–4-thiazolidinone hybrid | DU145 (Prostate) | 6.8 µM | impactfactor.org |
Mechanisms of Anticancer Action
The anticancer effects of this compound analogues are attributed to several cellular and molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both extrinsic and intrinsic apoptotic pathways. researchgate.net For example, certain derivatives were found to significantly increase the activity of caspase-3, a key executioner enzyme in apoptosis, in various cancer cell lines including A549, SH-SY5Y, and CACO-2. nih.gov The induction of apoptosis can also occur through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins. mdpi.com
Cell cycle arrest is another significant mechanism. Some thiazolidin-4-one derivatives have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation. nih.govresearchgate.net For instance, carvone-thiazolidin-4-one hybrids were reported to affect the cell cycle and induce apoptosis via a caspase-3 pathway. pharmacophorejournal.com
Inhibition of specific enzymes and signaling pathways crucial for cancer cell survival and proliferation is also a key aspect of their anticancer action. Analogues of thiazolidin-4-one have been identified as potent inhibitors of various enzymes, including:
Carbonic Anhydrase IX (CA IX): A tumor-associated enzyme, the inhibition of which can suppress tumor growth. A 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analogue showed potent CA IX inhibition with a Ki value of 2.2 nM. nih.gov
Cell Division Cycle 25 (CDC25) Phosphatases: These enzymes are critical for cell cycle progression, and their inhibition represents a target for cancer therapy. A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues showed potent inhibitory activity against CDC25A. nih.gov
Tyrosine Kinases: These enzymes are involved in cellular signaling pathways that regulate cell growth and division. Novel N-(2-aryl-1,3-thiazolidin-4-one)-N-aryl ureas have been found to exhibit potent inhibitory activities against multiple tyrosine kinases, including c-Met, Ron, KDR, and c-Kit.
In Vivo Antitumor Efficacy in Animal Models
The promising in vitro results have led to the evaluation of thiazolidin-4-one analogues in in vivo animal models, which have shown encouraging antitumor efficacy.
In one study, a thiazolidin-4-one derivative with a 5-nitrofuran-2-yl substituent was tested in an orthotopic breast cancer tumor model using female BALB/c mice. mdpi.com The compound demonstrated a significant reduction in tumor growth; at a concentration of 10 mg/kg, it caused a 66% reduction in tumor growth by the end of the experiment. mdpi.com This study also highlighted the compound's anti-metastatic effect, showing a reduction in lung metastasis. mdpi.com The in vivo activity was linked to the induction of apoptosis and inhibition of angiogenesis. mdpi.com
Another study involving a thiadiazole-thiazolidinone derivative (TH08) in mice with Ehrlich ascites carcinoma (EAC) also showed potent in vivo anticancer activity. The treatment led to a decrease in tumor mass and an increase in the average lifespan of the mice. The effect was dose-dependent, with a 25 mg/kg dose increasing the lifespan by 70.52%. These findings underscore the potential of these analogues as effective antitumor agents in a living system.
Antimicrobial Activity
In addition to their anticancer properties, analogues of this compound have been investigated for their antimicrobial potential, showing efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy
These compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro group on the phenyl ring has been noted to contribute to growth inhibition against various bacterial strains. impactfactor.org
Derivatives have been tested against common pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). impactfactor.org In a study of 2,3-diaryl-thiazolidin-4-ones, the minimum inhibitory concentration (MIC) was found to be in the range of 0.008–0.24 mg/mL against six different bacterial strains. nih.gov Some of these compounds were more potent than the standard antibiotic ampicillin (B1664943) against resistant strains like methicillin-resistant S. aureus (MRSA). nih.gov
Furthermore, new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have been synthesized and tested, with the most active compounds showing an MIC of 3.91 mg/L, an activity level comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime.
Antifungal Activity
Several this compound analogues have also exhibited significant antifungal properties. The substitution at the N-3 position of the thiazolidinone ring appears to be a key determinant of antifungal activity.
For instance, compounds featuring a 4-(1,2,4-triazolylmethyl)phenyl moiety were found to be effective against fungal pathogens like Sporothrix schenckii and Trichophyton mentagrophytes, with an MIC of 50 μg/mL. Other derivatives have shown activity against Candida albicans. However, in some studies, certain derivatives showed no antifungal activity against C. albicans, indicating that structural variations are critical for this specific biological effect. The antifungal activity of some 2,3-diaryl-thiazolidin-4-ones was found to be equipotent or even exceed that of reference antifungal agents like bifonazole (B1667052) and ketoconazole. nih.gov
| Analogue Class | Organism | Type | Reported Activity (MIC) | Source |
|---|---|---|---|---|
| 2,3-diaryl-thiazolidin-4-ones | Staphylococcus aureus | Gram-positive Bacteria | 0.008–0.24 mg/mL | nih.gov |
| 2,3-diaryl-thiazolidin-4-ones | Escherichia coli | Gram-negative Bacteria | 0.008–0.24 mg/mL | nih.gov |
| 2,3-diaryl-thiazolidin-4-ones | MRSA | Resistant Bacteria | More potent than ampicillin | nih.gov |
| Thiazolidine-2,4-dione-chlorophenylthiosemicarbazone hybrids | Bacterial strains | Bacteria | 3.91 mg/L | |
| 3-(4-(1H-imidazolylmethyl)phenyl)-substituted analogues | Klebsiella pneumoniae | Gram-negative Bacteria | 12.5 μg/mL | |
| 4-(1,2,4-triazolylmethyl)phenyl-substituted analogues | Sporothrix schenckii | Fungus | 50 μg/mL | |
| 4-(1,2,4-triazolylmethyl)phenyl-substituted analogues | Trichophyton mentagrophytes | Fungus | 50 μg/mL | |
| 2,3-diaryl-thiazolidin-4-ones | Fungal strains | Fungus | Equipotent to ketoconazole | nih.gov |
Antiviral Potential (e.g., Anti-HIV activity, inhibition of HIV-RT)
A notable area of investigation for 2,3-diaryl-1,3-thiazolidin-4-one derivatives has been their potential as anti-HIV agents. nih.gov Research has shown that certain analogues in this class can effectively inhibit the replication of HIV-1 at nanomolar concentrations. nih.gov The primary mechanism of action for these compounds is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, classifying them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.goviaea.org
Structure-activity relationship (SAR) studies have been crucial in understanding the antiviral efficacy of these compounds. These studies have demonstrated that the nature of the substituents at both the C-2 and N-3 positions of the thiazolidinone nucleus significantly influences the in vitro anti-HIV activity. nih.goviaea.org For instance, a series of 2,3-diaryl-1,3-thiazolidin-4-ones were designed, synthesized, and evaluated for their anti-HIV-1 activity, with some derivatives proving to be highly effective. nih.gov Another study focused on novel thiazolidin-4-ones with a lipophilic adamantyl group at position 2. One such compound, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one, displayed remarkable antiviral potency with an EC50 value of 0.35 µM and acted as a typical non-competitive RT inhibitor. iaea.org Further investigation revealed that the (+)-isomer of this compound was primarily responsible for the potent anti-HIV-1 activity, exhibiting an EC50 value of 0.178 µM. iaea.org
| Compound | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 | 0.35 µM | iaea.org |
| (+)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one | HIV-1 | EC50 | 0.178 µM | iaea.org |
| 2,3-diaryl-1,3-thiazolidin-4-ones | HIV-1 RT | Inhibition | Effective at nanomolar concentrations | nih.gov |
Antitubercular Activity (against Mycobacterium tuberculosis strains)
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has accelerated the search for new therapeutic agents. mdpi.comresearchgate.net Thiazolidin-4-one derivatives have been identified as a promising scaffold in this pursuit, demonstrating potent activity against various Mtb strains. mdpi.comut.ac.irnih.gov
Several studies have evaluated series of 1,3-thiazolidin-4-one analogues for their in vitro antimycobacterial activity against strains like M. tuberculosis H37Rv. mdpi.comut.ac.ir For example, a series of pyrrole-thiazolidin-4-one conjugates were synthesized and tested, with two compounds, 10a and 10k, showing identical and potent Minimum Inhibitory Concentrations (MICs) of 0.5 μg/mL against M. tuberculosis H37Rv. researchgate.net Another study developed 1,3-thiazolidin-4-ones via a one-pot, solvent-free method and tested them against dormant M. tuberculosis H37Ra and Mycobacterium bovis BCG strains. nih.gov Compounds 4c, 4d, 4e, 4f, 4h, 4i, and 4j from this series displayed promising antitubercular activity without significant cytotoxicity. nih.gov The antitubercular evaluation of some compounds is conducted at facilities like the "Tuberculosis Antimicrobial Acquisition and Coordinating Facility" (TAACF) in the USA, with primary screening often performed at a concentration of 12.5 µg/ml against M. tuberculosis H37Rv. ut.ac.ir
| Compound Series | Most Active Compounds | Target Strain | Activity Metric (MIC) | Reference |
|---|---|---|---|---|
| Pyrrole-thiazolidin-4-one conjugates | 10a, 10k | M. tuberculosis H37Rv | 0.5 µg/mL | researchgate.net |
| Basic 1,3-thiazolidin-4-ones | 4c, 4d, 4e, 4f, 4h, 4i, 4j | M. tuberculosis H37Ra, M. bovis BCG | Promising activity | nih.gov |
| 2-phenylindol-3-ylthiazolidin-4-one derivatives | Derivative 29d | M. tuberculosis H37Rv | 1.5 µg/mL | mdpi.com |
Anti-inflammatory and Analgesic Effects
Analogues of this compound have demonstrated significant potential as anti-inflammatory agents, acting through various mechanisms both in vitro and in vivo. nih.govresearchgate.netnih.gov
In Vitro Modulation of Inflammatory Mediators (e.g., Cyclooxygenase - COX inhibition)
A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist as constitutive (COX-1) and inducible (COX-2) isoforms. nih.gov Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Novel 1,3-thiazolidin-4-one derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2. nih.gov In one study, three new analogues, 2a-c, were synthesized by reacting imidazole (B134444) aldehydes with 4-chloroaniline (B138754) and thioglycolic acid. nih.gov These compounds were then tested for their ability to inhibit ovine COX-1 and COX-2. nih.gov Another study synthesized a series of 2-imino-4-thiazolidinone derivatives and performed docking studies on the COX-2 enzyme. nih.gov Based on these results, compound 25c was identified as the most potent COX-2 inhibitor with an IC50 of 3.29 µM and a selectivity index (SI) of 29.00. nih.gov
| Compound | Target Enzyme | Activity Metric (IC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 25c (2-imino-4-thiazolidinone derivative) | COX-2 | 3.29 µM | 29.00 | nih.gov |
| Compounds 21a, 21b (5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones) | COX-1 | 16 µM, 10 µM | N/A | nih.gov |
In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced air pouch model)
The anti-inflammatory effects of thiazolidinone analogues have been confirmed in various in vivo models. The carrageenan-induced inflammation model, either in the paw or as an air pouch, is commonly used to assess the efficacy of potential anti-inflammatory drugs. researchgate.netnih.govresearchgate.net
In one study, a thiazolidinone derivative, PG15, was investigated in a carrageenan-induced mouse air-pouch model. researchgate.net Oral administration of PG15 resulted in a significant inhibition of leucocyte migration, with a 3 mg/kg dose achieving 67.2 ± 4.6% inhibition, an effect comparable to the reference drug indomethacin. researchgate.net Another study evaluated two thiazolidine (B150603) derivatives, 1b and 1d, in a carrageenan-induced inflammatory pain model in mice. nih.govresearchgate.net These compounds were found to attenuate thermal hyperalgesia and mechanical allodynia at doses of 1, 3, and 10 mg/kg, and also reduced the expression of the pro-inflammatory cytokine IL-1β in the spinal cord. nih.govresearchgate.net
| Compound | Model | Dose | Effect | Reference |
|---|---|---|---|---|
| PG15 | Carrageenan-induced mouse air-pouch | 3 mg/kg | 67.2 ± 4.6% inhibition of leucocyte migration | researchgate.net |
| Derivatives 1b and 1d | Carrageenan-induced inflammatory pain (mouse) | 1, 3, 10 mg/kg | Attenuated thermal hyperalgesia and mechanical allodynia | nih.govresearchgate.net |
Antioxidant Potential
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Thiazolidin-4-one derivatives have been explored for their antioxidant properties, primarily through their ability to scavenge free radicals. nih.govresearchgate.netmdpi.com
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of this compound analogues is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.netmdpi.comsaudijournals.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. mdpi.com
In one study, a series of new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid were synthesized and tested for their antioxidant potential. researchgate.net The derivative 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester (compound 16) showed the most potent DPPH radical scavenging activity (Inhibition % = 91.63% ± 0.77), which was comparable to the standard antioxidant, ascorbic acid. researchgate.net The nature of the substituent on the phenyl ring was found to significantly influence the antioxidant activity. researchgate.net Another investigation of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives found that compound D-16, 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one, was the most potent antioxidant in the series with an IC50 of 22.3 µM, significantly better than ascorbic acid (IC50 = 111.6 µM). mdpi.com
| Compound | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester (16) | DPPH | Inhibition % | 91.63% ± 0.77 | researchgate.net |
| 2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-one (D-16) | DPPH | IC50 | 22.3 µM | mdpi.com |
| Ascorbic Acid (Standard) | DPPH | IC50 | 111.6 µM | mdpi.com |
| TZD 5 (1,3,4-thiadiazole linked 4-thiazolidinone) | DPPH | IC50 | 27.50 µM | saudijournals.com |
| TZD 3 (1,3,4-thiadiazole linked 4-thiazolidinone) | DPPH | IC50 | 28.00 µM | saudijournals.com |
Cellular Antioxidant Mechanisms
Analogues of this compound have been investigated for their ability to counteract oxidative stress through various cellular antioxidant mechanisms. The core thiazolidin-4-one structure is a versatile scaffold that can be modified to enhance its antioxidant properties. One of the key mechanisms evaluated is the inhibition of lipid peroxidation.
In a study evaluating a series of thiazolidin-4-one derivatives, the thiobarbituric acid reactive substances (TBARS) assay was used to measure the inhibition of lipid peroxidation. biointerfaceresearch.com This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation. The research demonstrated that the nature of the substituent on the thiazolidin-4-one ring plays a crucial role in the compound's antioxidant potential. For instance, the substitution of a cyclohexyl group at position 4 with a 4-hydroxyphenyl moiety was found to significantly enhance the antioxidant activity. biointerfaceresearch.com Two such compounds, featuring the 4-hydroxyphenyl substituent, exhibited the most potent inhibitory activity against lipid peroxidation, with EC₅₀ values of 0.565 ± 0.051 mM and 0.708 ± 0.074 mM, respectively. biointerfaceresearch.com
Another investigation into thiazolidine-2,4-dione derivatives assessed their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. All twenty synthesized compounds in this series demonstrated greater activity than the ascorbic acid standard, with IC₅₀ values ranging from 9.18 to 32.43 µg/mL.
Table 1: Antioxidant Activity of Selected Thiazolidin-4-one Analogues This table is interactive. You can sort and filter the data.
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| 4-Substituted Thiazolidin-4-ones | TBARS (Lipid Peroxidation) | 4-hydroxyphenyl substitution significantly increased antioxidant activity (EC₅₀ = 0.565 ± 0.051 mM). | biointerfaceresearch.com |
| 5-Benzylidene-thiazolidine-2,4-diones | DPPH Radical Scavenging | All tested compounds were more active than standard ascorbic acid (IC₅₀ range: 9.18–32.43 µg/mL). |
Antidiabetic and Antihyperglycemic Properties
The thiazolidin-4-one scaffold, particularly the thiazolidine-2,4-dione subclass (TZDs), is a cornerstone in the development of antidiabetic agents. These compounds are primarily known as insulin (B600854) sensitizers. semanticscholar.orgcore.ac.uk
The principal mechanism behind the antidiabetic effect of thiazolidinedione analogues is their activity as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). semanticscholar.orgcore.ac.uk PPARγ is a nuclear receptor that is highly expressed in adipose tissue and plays a critical role in regulating adipogenesis, lipid metabolism, and glucose homeostasis. core.ac.uknih.gov
Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. nih.gov This binding modulates the transcription of genes involved in glucose and lipid uptake and metabolism, which ultimately leads to a decrease in insulin resistance. semanticscholar.orgnih.gov The thiazolidinedione ring is a crucial structural feature for binding to the PPARγ active site. nih.gov
The agonism of PPARγ by thiazolidin-4-one analogues translates into improved insulin sensitivity in peripheral tissues, primarily muscle, fat, and liver. In pre-clinical models, this is demonstrated by several downstream effects.
One of the key outcomes is an increase in insulin-stimulated glucose uptake into muscle and adipose tissues. semanticscholar.org Studies have shown that treatment with PPARγ agonists can correct glucose levels in diabetic animal models, such as the db/db mouse. semanticscholar.org Furthermore, in cell-based models like HepG2 cells, certain 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives have been shown to alleviate palmitic acid-induced insulin resistance. researchgate.net This is achieved by upregulating the expression of key proteins in the insulin signaling cascade, including phosphorylated insulin receptor substrate (IRS) and protein kinase B (Akt). researchgate.net
Table 2: Antidiabetic Mechanisms of Thiazolidin-4-one Analogues This table is interactive. You can sort and filter the data.
| Mechanism | Target Receptor | Downstream Effect | Model System | Reference |
|---|---|---|---|---|
| PPARγ Agonism | PPARγ | Modulation of gene transcription for glucose/lipid metabolism. | General | core.ac.uknih.gov |
| Insulin Sensitization | PPARγ | Increased insulin-stimulated glucose uptake into muscle. | HIV-associated insulin resistance models | semanticscholar.org |
| Insulin Sensitization | PPARγ | Alleviation of insulin resistance via upregulation of p-IRS and p-Akt. | HepG2 cells, db/db mice | researchgate.net |
Other Significant Biological Activities
The versatile structure of this compound analogues has led to their investigation as inhibitors of various enzymes critical to disease pathways.
UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD): The MurD enzyme is essential for the biosynthesis of the bacterial cell wall peptidoglycan, making it an attractive target for novel antimicrobial agents. nih.gov It catalyzes the addition of D-glutamic acid to the nucleotide precursor UDP-MurNAc-L-Ala (UMA). nih.gov Thiazolidinone-based compounds have been identified as potential inhibitors of Mur ligases, representing a promising avenue for developing new antibiotics to combat resistant bacterial pathogens. nih.gov
Acetylcholinesterase (AChE): AChE is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Numerous studies have demonstrated that the thiazolidin-4-one scaffold is a promising framework for designing potent AChE inhibitors. nih.gov For example, a series of 2-aryl-3-aryl-thiazolidin-4-ones were synthesized and showed considerable inhibitory activity. One compound, 2-(1-(3-bromobenzoyl)piperidin-4-yl)-3-((1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl)thiazolidin-4-one, exhibited an IC₅₀ value of 6.62 µM for AChE. Another study highlighted a 2-(4-chlorophenyl) substituted thiazinan-4-one analogue with an IC₅₀ of 6.83 µM in the cerebral cortex.
Table 3: Enzyme Inhibitory Activity of Thiazolidin-4-one Analogues This table is interactive. You can sort and filter the data.
| Target Enzyme | Therapeutic Area | Example Analogue Class | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| UDP-MurNAc/L-Ala ligase (MurD) | Antibacterial | Thiazolidinones | Serves as a target for inhibitor design. | nih.gov |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Arecoline-4-thiazolidinones | 6.62 µM | |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | 2-(chlorophenyl)-thiazinan-4-ones | 6.83 µM |
Anticonvulsant Activity
Thiazolidin-4-one derivatives have been identified as a promising class of compounds for the development of new anticonvulsant drugs. The core structure aligns with the necessary pharmacophoric features for anticonvulsant activity, such as the presence of a cyclic imide or N-CO-CN fragment.
Pre-clinical evaluation of these compounds is typically conducted using standard rodent models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) induced seizure test, which represent generalized tonic-clonic and myoclonic seizures, respectively. A psychomotor seizure model, the 6 Hz test, is also commonly used.
Several thiazole-bearing 4-thiazolidinone derivatives have demonstrated significant anticonvulsant activity in these models. For instance, certain synthesized compounds showed excellent activity in both MES and scPTZ assays, coupled with relatively low acute toxicity. The presence of a halogen, such as a chloro group on the phenyl ring, has been noted in various heterocyclic structures to be beneficial for anticonvulsant potency.
Table 4: Anticonvulsant Screening of Thiazolidin-4-one Analogues This table is interactive. You can sort and filter the data.
| Analogue Class | Test Model | Key Finding | Reference |
|---|---|---|---|
| Thiazole-bearing 4-thiazolidinones | MES, scPTZ | Showed excellent anticonvulsant activity in both models. | |
| Pyrrolidine-2,5-dione derivatives | MES, 6 Hz | Some compounds provided 100% protection in the MES test. | |
| General Thiazolidin-4-ones | General | The scaffold is considered a privileged structure for anticonvulsant drug design. |
Antiparasitic and Antimalarial Effects
Thiazolidin-4-one derivatives have been identified as a promising class of compounds in the search for new antiparasitic and antimalarial agents. researcher.lifenih.gov The scaffold's adaptability allows for molecular modifications that can enhance activity against various parasitic organisms. researcher.life
Research into piperazine-tethered thiazole (B1198619) compounds has identified derivatives with significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Screening of a synthesized library led to the discovery of compounds that were effective against the chloroquine-resistant Dd2 strain of the parasite. nih.gov One particular hit compound demonstrated an early-acting mechanism, capable of inhibiting multiple stages of the parasite's development, from the ring stage to the trophozoite and schizont stages. nih.gov
Table 1: Antimalarial Activity of a Key Thiazole Derivative
| Compound ID | Target Strain | Activity Metric (EC₅₀) | Selectivity |
| 2291-61 | P. falciparum (Dd2, chloroquine-resistant) | 102 nM | >140 |
Data sourced from studies on piperazine-tethered thiazole compounds. nih.gov
Antihypertensive Activity
Derivatives of the thiazolidin-4-one structure have been investigated for their potential as antihypertensive agents. nih.gov Research has focused on synthesizing new series of these compounds and evaluating their effects on blood pressure. nih.gov
One area of investigation involves the synthesis of 4'-{2-[4-[2-(Substituted-phenyl)-4-oxo-thiazolidin-3-yl]-phenyl} benzoimidazol-1-yl-methyl}-biphenyl-2-carboxylic acids. nih.gov These complex molecules incorporate the thiazolidinone ring as a key structural component. While detailed results require direct access to specific studies, the continued synthesis of such compounds indicates an ongoing interest in this class for its cardiovascular potential. nih.gov Similarly, studies on 2-arylamino-1,3,4-thiadiazole derivatives, which share heterocyclic features, have shown activity in spontaneously hypertensive rats, although they did not surpass the potency of the reference drug guanabenz. nih.gov
Anthelmintic Activity
The thiazolidin-4-one nucleus is a known pharmacophore for anthelmintic activity. mdpi.com The development of resistance to standard anthelmintic drugs has prompted research into new chemical entities, with thiazolidin-4-one derivatives being a key focus. mdpi.com
The mechanism of action is thought to be related to the reactive unsaturated ketone group within the thiazolidin-4-one structure. mdpi.com Studies involving the synthesis of derivatives using Schiff's base techniques have been conducted to explore this potential. These investigations screen the synthesized compounds for their ability to induce paralysis and death in parasitic worms, using standard drugs like Albendazole as a reference for comparison. mdpi.com
Antihistaminic Properties
Analogues of 2-phenyl-1,3-thiazolidin-4-one (B3839404) have demonstrated notable antihistaminic properties, specifically as H₁-antagonists. A series of 2-(4- and 3-substituted phenyl)-3-[3-(N,N-dimethylamino) propyl]-1,3-thiazolidin-4-ones were synthesized and evaluated for their ability to inhibit histamine-induced contractions on guinea pig ileum.
The measurement of pA₂ values confirmed that the compounds act as H₁-antagonists. Structure-activity relationship (SAR) studies indicated that hydrophobic substitution at the 4-position of the C-2 phenyl ring is advantageous for activity. Certain compounds within the series exhibited activity comparable to the established antihistamine, mepyramine. Further research on related quinazolinone derivatives has also identified potent H₁-antihistaminic agents with reduced sedative side effects compared to reference drugs like chlorpheniramine (B86927) maleate.
Table 2: Antihistaminic Activity of Selected 2-Aryl-1,3-Thiazolidin-4-one Analogues
| Compound | Substitution on Phenyl Ring (C-2) | Relative Activity |
| 5 | 4-Chloro | Active, comparable to mepyramine |
| 9 | 4-Bromo | Active, comparable to mepyramine |
| 13 | 4-Fluoro | Active, comparable to mepyramine |
Data derived from in vitro studies on guinea pig ileum.
Antifibrotic Activity
Thiazolidinediones (TZDs), a class of compounds structurally related to thiazolidin-4-ones, have been investigated for their antifibrotic effects. This activity is particularly relevant in the context of chronic inflammatory diseases that lead to tissue remodeling and fibrosis, such as eosinophilic esophagitis (EoE).
Preclinical studies have shown that TZDs like rosiglitazone (B1679542) and pioglitazone (B448) can significantly reduce the expression of fibrotic genes and proteins induced by transforming growth factor (TGF)-β1 in primary human esophageal fibroblasts. The mechanism appears to involve the inhibition of p38 phosphorylation. Notably, the receptor for TZDs, peroxisome proliferator-activated receptor-γ (PPAR-γ), is expressed at higher levels in EoE esophageal fibroblasts, suggesting a targeted effect. These findings provide a strong preclinical basis for exploring the antifibrotic potential of thiazolidinone-based compounds in fibrotic diseases.
Table 3: Effect of Thiazolidinediones (TZDs) on Fibroblast Activation
| Treatment Condition | Key Fibrotic Marker (Collagen-1α1) Expression | Signaling Pathway Affected |
| TGF-β1 alone | Increased | Phosphorylated Smad2/3 and p38 |
| TGF-β1 + TZD | Significantly Reduced | Preferential inhibition of p38 phosphorylation |
Findings from preclinical evaluations on primary human esophageal fibroblasts.
N-type Calcium Channel Blockade
A series of novel 2-arylthiazolidinones have been developed as selective blockers of N-type (Caᵥ2.2) calcium channels. These channels are implicated in the transmission of pain signals, making their selective blockade a promising strategy for developing new analgesics.
Extensive structure-activity relationship (SAR) studies were conducted starting from initial "hit" structures, including a 2-(3-bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one. These investigations led to the development of novel compounds with potent inhibitory activity in an in vitro IMR32 assay, which uses a human neuroblastoma cell line expressing N-type calcium channels. Importantly, these analogues demonstrated good selectivity for N-type over L-type calcium channels, which is crucial for minimizing cardiovascular side effects. The most potent compounds showed potential for the treatment of neuropathic pain.
Table 4: Activity of 2-Arylthiazolidinone Analogues as N-type Calcium Channel Blockers
| Compound Type | Assay | Potency (IC₅₀) | Selectivity (N-type vs. L-type) |
| Novel 2-arylthiazolidinones | In vitro IMR32 assay | Up to 0.2 µM | Up to 30-fold |
Data from in vitro preclinical studies.
Structure Activity Relationship Sar Studies of Thiazolidin 4 One Analogues
Impact of Substitutions at the C-2 Position
The C-2 position of the thiazolidin-4-one ring is a critical site for substitution, with the nature of the substituent profoundly impacting the molecule's pharmacological profile. The introduction of an aryl group at this position, particularly a phenyl ring, is a common feature in many biologically active thiazolidin-4-one derivatives.
Research has consistently shown that substitutions on this C-2 phenyl ring are pivotal for modulating activity. For instance, in the context of anti-HIV research, the presence of a 2,6-dihalophenyl group at the C-2 position has been associated with high levels of activity. nih.gov Specifically, compounds bearing a 2-chlorophenyl group have demonstrated notable efficacy as inhibitors of HIV-1 replication. nih.gov This halogen substitution also plays a role in other therapeutic areas; 2-(o-chlorophenyl) substituted compounds have exhibited significant anti-inflammatory and analgesic activities. nih.gov
In the realm of antimicrobial agents, the electronic properties of the substituents on the C-2 phenyl ring are crucial. The presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, has been found to decrease activity against gram-negative bacterial strains. nih.gov Conversely, the incorporation of a chloro group on the phenyl ring leads to significant antibacterial inhibition. nih.gov
The anticancer potential of these compounds is also heavily influenced by the C-2 substituent. The synthesis of various 2-aryl-thiazolidin-4-one derivatives has been a focus of anticancer research. ijper.org For example, derivatives with chloro, fluoro, and nitro substituents on the 2-aryl moiety have shown potent anti-inflammatory and analgesic properties, which can be relevant in cancer therapy. tbzmed.ac.irresearchgate.net The specific placement of the chloro group on the phenyl ring is also a key determinant of activity, with the 2-(4-chlorophenyl) substitution being a common feature in compounds with notable antibacterial activity. pharmacophorejournal.com
Table 1: Impact of C-2 Phenyl Substitutions on Biological Activity
| C-2 Phenyl Substituent | Biological Activity | Reference |
|---|---|---|
| 2,6-Dihalophenyl | High anti-HIV activity | nih.gov |
| 2-Chlorophenyl | Effective HIV-1 replication inhibitor; Anti-inflammatory; Analgesic | nih.gov |
| Chloro-substituted | Significant antimicrobial inhibition | nih.gov |
| Fluoro-substituted | Potent anti-inflammatory and analgesic activity | tbzmed.ac.irresearchgate.net |
| Nitro-substituted | Potent anti-inflammatory and analgesic activity | tbzmed.ac.irresearchgate.net |
| Electron-donating groups | Decreased antimicrobial activity | nih.gov |
Impact of Substitutions at the N-3 Position
The nitrogen atom at the N-3 position of the thiazolidin-4-one ring offers another key site for chemical modification, and the nature of the substituent at this position plays a significant role in determining the biological activity of the resulting analogues. A wide variety of substituents, including aryl, alkyl, and heterocyclic moieties, have been introduced at this position to explore their effects on different therapeutic targets.
In the development of anti-HIV agents, the N-3 substituent is a critical determinant of potency. Studies have shown that the anti-HIV activity is strongly dependent on the nature of the groups at both the C-2 and N-3 positions. researchgate.net For instance, a high level of activity was observed for compounds that possess a 2,6-dihalophenyl group at C-2 and a pyridine-2-yl or pyrimidine-2-yl ring at the N-3 position. researchgate.net The combination of a 2-chlorophenyl group at C-2 and a 2-pyridyl substituent at N-3 has been identified as an important requirement for potent anti-HIV activity. researchgate.net
The N-3 position is also crucial for anticancer activity. The introduction of different aryl and aryl-amino groups can significantly modulate cytotoxicity. For example, incorporating a quinazoline (B50416) moiety at the N-3 position has been shown to decrease cytotoxic activity against A549 and MDA-MB-231 cancer cell lines. nih.gov In contrast, imidazopyridine-thiazolidin-4-one hybrids with substitutions at the N-3 position have demonstrated potent anticancer effects. A compound with a para-hydroxy group on the N-3 aryl substituent was found to be highly potent against MCF-7 and DU145 cell lines. nih.gov
Furthermore, the introduction of a naphthalenyl group at the N-position has been explored to enhance inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH), with a 2-naphthyl substituent showing greater potency than a phenyl substituent. nih.gov
Table 2: Influence of N-3 Substituents on Biological Activity
| N-3 Substituent | C-2 Substituent | Biological Activity | Reference |
|---|---|---|---|
| Pyridine-2-yl | 2,6-Dihalophenyl | High anti-HIV activity | researchgate.net |
| Pyrimidine-2-yl | 2,6-Dihalophenyl | High anti-HIV activity | researchgate.net |
| 2-Pyridyl | 2-Chlorophenyl | Important for anti-HIV activity | researchgate.net |
| Quinazoline moiety | Aryl | Decreased cytotoxic activity | nih.gov |
| Imidazopyridine hybrid with p-hydroxyaryl | Aryl | Potent anticancer activity (MCF-7, DU145) | nih.gov |
| 2-Naphthyl | Cyanoacetate | Potent hDHODH inhibition | nih.gov |
Impact of Substitutions at the C-5 Position
The C-5 position of the thiazolidin-4-one ring contains a reactive methylene (B1212753) group that is a common site for modification, most frequently through Knoevenagel condensation to introduce arylidene or alkylidene substituents. ijper.org These 5-ene-4-thiazolidinones are a widely studied class of compounds, and the exocyclic double bond and the nature of the substituent at this position are crucial for their pharmacological effects. nih.gov
The introduction of a 5-arylidene moiety has been shown to significantly enhance the antimicrobial properties of thiazolidin-4-ones. These derivatives often exhibit considerably greater antibacterial efficacy than the parent compounds lacking a C-5 substitution. researchgate.netmdpi.com The electronic nature of the substituents on the arylidene ring can further modulate this activity. For example, the presence of electron-withdrawing groups on the arylidene ring can enhance antimicrobial potency. mdpi.com
In the context of anticancer activity, a 5-nitrofuran-2-yl substituent has been shown to impart promising anti-breast cancer activity. tbzmed.ac.irresearchgate.net For anticonvulsant activity, a 3,5-ditertbutyl-4-hydroxybenzylidene group at the C-5 position has been identified as an optimal substituent. tbzmed.ac.irresearchgate.net
Furthermore, even a simple methyl group at the C-5 position has been found to be significant, with its introduction leading to detectable antiviral activity against the bovine viral diarrhea virus (BVDV). researchgate.net The anti-inflammatory activity of these compounds is also influenced by C-5 substitutions, with halogen atoms on the C-5 arylidene ring being favorable for this effect. nih.gov
It is important to note that while 5-arylidene-4-thiazolidinones are a rich source of biologically active compounds, they are sometimes classified as "frequent hitters" or Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific activity in high-throughput screening assays. nih.gov
Table 3: Effect of C-5 Substitutions on Biological Activity
| C-5 Substituent | Biological Activity | Reference |
|---|---|---|
| 5-Arylidene moiety | Enhanced antimicrobial activity | researchgate.netmdpi.com |
| 5-Nitrofuranyl | Promising anti-breast cancer activity | tbzmed.ac.irresearchgate.net |
| 3,5-Ditertbutyl-4-hydroxybenzylidene | Optimal for anticonvulsant activity | tbzmed.ac.irresearchgate.net |
| Methyl group | Detectable antiviral activity (BVDV) | researchgate.net |
| Halogenated arylidene | Favorable for anti-inflammatory activity | nih.gov |
Influence of Halogenation on Biological Activity
The introduction of halogen atoms into the structure of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one analogues is a widely employed strategy to enhance their biological potency and modulate their pharmacological profiles. Halogenation at various positions of the thiazolidin-4-one scaffold and its substituents has been shown to significantly impact antimicrobial, antioxidant, and anti-inflammatory activities.
In the area of antimicrobial research, chlorinated thiazolidin-4-one derivatives have demonstrated significant antibacterial activity. A series of chlorinated thiazolidinones were found to be active against Escherichia coli TolC-mutants with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL. nih.gov The efficacy of these compounds against various Gram-negative bacteria was further enhanced when used in combination with a sub-inhibitory concentration of colistin, resulting in MIC values ranging from 4-16 µg/mL. nih.gov Another chlorinated derivative exhibited bacteriostatic activity against a range of pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs between 8 and 64 µg/mL, and was also effective in disrupting pre-formed MRSA biofilms. nih.gov
Fluorinated derivatives have also shown interesting biological effects. A hybrid molecule with a 4-fluorophenyl group at the C-2 position of the thiazolidine (B150603) ring was found to be highly effective in inhibiting S. aureus biofilm formation. researchgate.net Additionally, certain fluorinated thiazolidinone derivatives have been noted for their anti-hemolysin activity. nih.gov
The antioxidant potential of thiazolidin-4-ones can also be significantly boosted by halogenation. For instance, the introduction of a chloro group at the para-position of the C-2 phenyl ring led to a 20-fold increase in antioxidant activity compared to its non-halogenated parent compound. researchgate.net
Furthermore, chloro-substituted compounds have been associated with significant analgesic and anti-inflammatory activities, highlighting the broad impact of halogenation on the therapeutic potential of this class of compounds. nih.gov
Table 4: Antimicrobial Activity of Halogenated Thiazolidin-4-one Derivatives
| Compound Type | Target Organism/Activity | MIC/Effect | Reference |
|---|---|---|---|
| Chlorinated Thiazolidinones (4a, 4b, 4c) | E. coli TolC-mutant | 16 µg/mL | nih.gov |
| Chlorinated Thiazolidinones (4a, 4b, 4c) + Colistin | Gram-negative bacteria | 4-16 µg/mL | nih.gov |
| Chlorinated Thiazolidinone (16d) | Gram-positive bacteria (incl. MRSA) | 8-64 µg/mL (bacteriostatic) | nih.gov |
| Chlorinated Thiazolidinone (16d) | MRSA biofilm disruption | Superior to vancomycin | nih.gov |
| Fluorinated Thiazolidinone (31n) | S. aureus biofilm inhibition | IC50 = 12.5 µg/mL | researchgate.net |
| Fluorinated Thiazolidinones (26c, 30c, 33c) | Anti-hemolysin activity | Hindrance of hemolysin activity | nih.gov |
Role of Heterocyclic Moieties and Electron-Withdrawing/Donating Groups in Activity Modulation
The biological activity of this compound analogues can be finely tuned by introducing various heterocyclic moieties and by altering the electronic properties of the substituents through the incorporation of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).
Heterocyclic Moieties:
The hybridization of the thiazolidin-4-one core with other heterocyclic rings is a common strategy to generate novel compounds with a wide spectrum of biological activities. For example, the presence of a 2-pyridyl or pyrimidine-2-yl substituent at the N-3 position is a key requirement for potent anti-HIV activity. researchgate.net Similarly, a furan-2-ylmethyl group at N-3 in a 2-(2,6-dichlorophenyl) derivative has been identified as a highly promising anti-HIV agent. researchgate.net
In the realm of anticancer research, the introduction of a 5-nitrofuran-2-yl substituent at the C-5 position has been shown to confer significant anti-breast cancer activity. nih.gov The incorporation of other heterocycles such as quinazoline, isatin, imidazole (B134444), and triazole has also led to the development of compounds with diverse anticancer and antimicrobial properties. nih.govresearchgate.netresearchgate.netresearchgate.net Thiazole-containing hybrids, in particular, have demonstrated notable antimitotic activity. researchgate.net
Electron-Withdrawing and Electron-Donating Groups:
The electronic nature of the substituents on the aryl rings of the thiazolidin-4-one scaffold plays a pivotal role in modulating biological activity.
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (NO₂), chloro (Cl), and fluoro (F) is frequently associated with enhanced biological potency. For instance, a nitro group at the ortho position of the C-2 phenyl ring resulted in strong antioxidant and antimicrobial activity. tbzmed.ac.ir A nitro-substituted derivative also exhibited good anticancer activity. nih.gov However, the effect of EWGs can be complex; one study found that a compound with two EWGs (NO₂ and Cl) had the lowest antioxidant activity in the series, suggesting that a balance of electronic properties is often required. nih.gov
Electron-Donating Groups (EDGs): EDGs such as methoxy (OCH₃) and methyl (CH₃) also significantly influence the biological profile. A derivative with a 3,4-dimethoxy substitution on the C-2 phenyl ring was found to be the most active against the MCF-7 breast cancer cell line. nih.gov Methoxy substitutions at the ortho and para positions of the same ring also conferred high antioxidant activity. tbzmed.ac.ir In some studies, compounds with EDGs have generally shown good antibacterial activity. ijper.org
Table 5: Modulation of Biological Activity by Functional Groups
| Position | Substituent Type | Example Group(s) | Observed Biological Activity | Reference(s) |
|---|---|---|---|---|
| N-3 | Heterocycle | Pyridine, Pyrimidine | Potent anti-HIV | researchgate.net |
| N-3 | Heterocycle | Furan | Promising anti-HIV | researchgate.net |
| C-5 | Heterocycle | Nitrofuran | Anti-breast cancer | nih.gov |
| C-2 Phenyl | EWG | ortho-Nitro | Antioxidant, Antimicrobial | tbzmed.ac.ir |
| C-2 Phenyl | EDG | 3,4-Dimethoxy | Anticancer (MCF-7) | nih.gov |
| C-2 Phenyl | EDG | ortho-/para-Methoxy | Antioxidant | tbzmed.ac.ir |
Pharmacophore Development and Insights for Rational Drug Design
The extensive SAR data gathered for thiazolidin-4-one analogues has enabled the development of pharmacophore models and provided crucial insights for the rational design of new, more potent, and selective therapeutic agents. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics have become indispensable tools in this process.
QSAR studies have been instrumental in identifying the key structural features and physicochemical properties that govern the biological activity of thiazolidin-4-one derivatives. For antimicrobial activity, QSAR models have highlighted the importance of topological parameters like Kier's α third-order shape index (κα₃), as well as electronic parameters such as cosmic total energy and the energy of the highest occupied molecular orbital (HOMO). nih.gov For anti-HIV activity, 2D and 3D-QSAR models have indicated the significance of electro-topological, electrostatic, and steric descriptors. ijper.org These models suggest that for enhanced HIV-RT inhibitory activity, more electronegative and less sterically bulky substituents are preferred. ijper.org
Based on these QSAR findings, pharmacophore models can be constructed. These models define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. For anticancer activity, a proposed pharmacophore model highlights the key role of a hydrogen atom on a nitrogen atom located three bonds away from the thiazolidine ring, suggesting its importance in the interaction with the biological target. nih.gov
Molecular docking and molecular dynamics simulations provide further insights at an atomic level, predicting the binding modes of thiazolidin-4-one derivatives within the active sites of their target proteins. researchgate.netnih.gov These studies can reveal specific hydrogen bonding and hydrophobic interactions that are critical for binding affinity and inhibitory activity. For example, docking studies of antitubercular thiazolidin-4-one derivatives with the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme have helped to rationalize their activity. researchgate.net
This computational-driven approach, combined with traditional SAR, facilitates a rational drug design cycle. By understanding the key pharmacophoric features and binding interactions, medicinal chemists can design new analogues with optimized properties, such as improved potency, better selectivity, and enhanced pharmacokinetic profiles, ultimately leading to the development of more effective lead compounds for various diseases. tbzmed.ac.irnih.gov
Future Directions and Translational Research Potential Pre Clinical Focus
Optimization Strategies for Enhanced Potency and Selectivity
The thiazolidin-4-one core is a privileged structure in medicinal chemistry, primarily because it is highly amenable to chemical modification at the C2, N3, and C5 positions. mdpi.comnih.gov These modifications are crucial for enhancing the potency and target selectivity of compounds based on the 2-(4-chlorophenyl)-1,3-thiazolidin-4-one framework. Structure-Activity Relationship (SAR) studies are fundamental to this optimization process, providing insights into how different functional groups at various positions influence biological activity. nih.govpharmacophorejournal.com
Key optimization strategies include:
Modification at the N3 position: Introducing different substituents on the nitrogen atom of the thiazolidinone ring is a common strategy to modulate activity. ump.edu.plresearchgate.net For example, linking aryl groups or other heterocyclic moieties at this position has been shown to influence anticancer and anti-inflammatory properties. pharmacophorejournal.comnih.gov
Substitution at the C5 position: The methylene (B1212753) carbon at the C5 position is nucleophilic and can be functionalized, often through Knoevenagel condensation, to introduce an exocyclic double bond with various substituents. mdpi.comump.edu.plresearchgate.net This position is considered crucial for realizing the biological activity of many derivatives. ump.edu.pl
Alterations to the C2 substituent: While the focus is on the 2-(4-chlorophenyl) moiety, minor alterations or the synthesis of analogs with different halogen substitutions on the phenyl ring can fine-tune electronic properties and binding interactions.
Table 1: Impact of Substitutions on the Thiazolidin-4-one Scaffold
| Position of Modification | Type of Substituent/Modification | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| N3-position | Aryl or heteroaryl groups (e.g., pyridin-2-yl) | Effective inhibition of HIV-1 replication. | orientjchem.org |
| N3-position | Sulfamoyl/methylsulfonylphenylamino groups | Potent and selective COX-2 inhibition. | nih.gov |
| C5-position | Introduction of a methyl group | Detectable antiviral activity against Bovine Viral Diarrhea Virus (BVDV). | ekb.eg |
| C5-position | Ciminalum moiety | Considered crucial for anticancer activity. | pharmacophorejournal.com |
| C5-position | Pyrrolemethylidene moiety | Effective against S. aureus biofilm formation. | nih.gov |
Identification of Novel Biological Targets for Thiazolidin-4-one Derivatives
The broad spectrum of biological activities reported for thiazolidin-4-ones suggests they interact with a multitude of cellular targets. ekb.egmdpi.comnih.gov Identifying these targets is essential for understanding their mechanisms of action and discovering new therapeutic indications. While some targets are well-established, ongoing research continues to unveil novel interaction partners.
Computational methods, such as molecular docking and screening platforms like SwissADME, are instrumental in predicting potential biological targets for newly synthesized derivatives. mdpi.com Experimental validation confirms these predictions and elucidates the nature of the interaction. For instance, docking studies have suggested that the antibacterial action of some thiazolidin-4-ones may involve the inhibition of the bacterial enzyme MurB, while antifungal activity could be linked to CYP51 inhibition. mdpi.com
Table 2: Selected Biological Targets of Thiazolidin-4-one Derivatives
| Biological Target | Therapeutic Area | Example Derivative Class | Reference |
|---|---|---|---|
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Antidiabetic | Thiazolidine-2,4-diones (e.g., Pioglitazone) | smolecule.comnih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | 2-aryl-3-(4-sulfamoylphenylamino)-4-thiazolidinones | nih.govscilit.com |
| Lysophosphatidic acid receptor 1 (LPA1) | Anticancer (Breast) | Benzoxazole-thiazolidinone hybrids | nih.gov |
| Cell Division Cycle 25A (CDC25A) Phosphatase | Anticancer | 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones | nih.gov |
| Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) | Antitubercular | Indoline-2-one-3-spirothiazolidines | ekb.eg |
| MurB Enzyme | Antibacterial | Various 4-thiazolidinones | nih.gov |
Exploration of Multi-target Directed Ligands
The ability of the thiazolidin-4-one scaffold to interact with multiple biological targets is increasingly viewed as an advantage for developing multi-target directed ligands (MTDLs). ump.edu.pl This polypharmacological approach is particularly relevant for complex diseases like cancer, inflammation, and neurodegenerative disorders, where multiple pathways are dysregulated. researchgate.net Designing a single molecule that can modulate several targets simultaneously can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
A key strategy in developing MTDLs is molecular hybridization, which involves combining the thiazolidin-4-one core with other known pharmacophores. ump.edu.plmdpi.com This creates a new chemical entity with the potential for a synergistic or additive biological effect. For example, thiazolidinone-based hybrids have been designed as dual inhibitors of enzymes like COX-2 and 5-LOX (darbufelon) or PI3K and MEK. nih.govresearchgate.net This approach capitalizes on the inherent promiscuity of the scaffold to create more effective therapeutics. ump.edu.pl
Development of Advanced Pre-clinical Models for Efficacy Evaluation
Translating in vitro findings to in vivo efficacy requires robust and predictive pre-clinical models. For this compound derivatives, a tiered approach to testing is employed, starting with cell-free enzyme assays and progressing to complex cellular and animal models.
In Vitro Models: A wide range of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Caco-2 for colon cancer) are used to screen for antiproliferative activity. pharmacophorejournal.comtandfonline.com To gauge selectivity, the cytotoxicity of promising compounds is often tested against normal human cell lines, such as BJ or MRC-5 fibroblasts. mdpi.comresearchgate.net For antimicrobial applications, researchers use assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial and fungal strains, including antibiotic-resistant ones like MRSA. nih.govmdpi.com Advanced models also assess the ability of compounds to inhibit biofilm formation. nih.govmdpi.com
In Vivo Models: Animal models are crucial for evaluating the pharmacodynamic and pharmacokinetic properties of lead compounds. For anti-inflammatory activity, models such as carrageenan-induced paw edema or air pouch inflammation in rodents are commonly used. orientjchem.orgresearchgate.net In oncology, xenograft models, where human tumors are implanted in immunocompromised mice, are the standard for assessing anti-tumor efficacy in vivo.
Table 3: Pre-clinical Models for Evaluating Thiazolidin-4-one Derivatives
| Model Type | Specific Model | Purpose of Evaluation | Reference |
|---|---|---|---|
| In Vitro (Anticancer) | MCF-7, MDA-MB-231 (Breast Cancer Cell Lines) | Screening for antiproliferative and apoptotic effects. | pharmacophorejournal.comnih.gov |
| In Vitro (Antimicrobial) | S. aureus, S. epidermidis | Determination of MIC/MBC and antibiofilm activity. | nih.govmdpi.com |
| In Vitro (Selectivity) | BJ Fibroblasts, MRC-5 (Normal Human Cell Lines) | Assessing cytotoxicity against non-cancerous cells. | mdpi.commdpi.com |
| In Vivo (Anti-inflammatory) | Carrageenan-induced air pouch (Rat model) | Evaluating inhibition of leukocyte migration and inflammation. | researchgate.net |
| In Silico | Molecular Docking, SwissADME | Predicting biological targets and pharmacokinetic properties. | mdpi.comtandfonline.com |
Considerations for Drug Repurposing Initiatives
Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can significantly reduce the time and cost of drug development. The thiazolidin-4-one scaffold is an excellent candidate for such initiatives because it forms the core of several drugs already approved for human use. researchgate.net The established clinical profiles of these drugs provide a solid foundation of knowledge regarding the scaffold's behavior in humans.
The existence of drugs like the antidiabetic agents Pioglitazone (B448) and Rosiglitazone (B1679542), the anticonvulsant Ralitoline, the diuretic Etozoline, and the multiple sclerosis drug Ponesimod highlights the therapeutic versatility of the thiazolidinone core. researchgate.netnih.govresearchgate.net Given that derivatives of this compound are being extensively investigated for anticancer, antimicrobial, and antiviral activities, there is a strong rationale for exploring whether existing thiazolidinone-containing drugs might exhibit efficacy in these other therapeutic areas. nih.govekb.egnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorophenyl)-1,3-thiazolidin-4-one with high yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-chlorobenzaldehyde derivatives with thiourea or thioamides in the presence of acidic catalysts. For example, highlights the use of β-cyclodextrin-SO3H as a green catalyst under solvent-free conditions to achieve high yields (up to 92%) while minimizing side reactions. Reaction parameters such as temperature (80–100°C), solvent selection (e.g., ethanol or acetonitrile), and catalyst loading (5–10 mol%) are critical for reproducibility. Monitoring reaction progress via TLC or HPLC is recommended .
Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- NMR : Key signals include the C=O resonance at ~170 ppm in NMR and aromatic protons (4-chlorophenyl) at 7.1–7.3 ppm in NMR. reports a distinct singlet for the thiazolidinone C2 proton at 5.55 ppm (J = 1.6 Hz) and cyclohexyl protons in the 0.85–1.67 ppm range .
- X-ray crystallography : Single-crystal diffraction (e.g., triclinic P1 space group, as in ) confirms bond lengths and angles. Software like SHELXL ( ) is used for refinement, with R factors < 0.1 indicating high precision .
Q. What solvents and purification techniques are most effective for isolating this compound derivatives?
- Methodological Answer : Ethanol, methanol, or ethyl acetate are preferred for recrystallization due to the compound’s moderate solubility. Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves impurities. reports melting points >250°C for analogous compounds, suggesting thermal stability during purification .
Advanced Research Questions
Q. How should researchers design cytotoxicity assays for this compound derivatives, and what are common pitfalls?
- Methodological Answer : Use the SRB (sulforhodamine B) assay () with cell lines like PC3 (prostate cancer) or HCT116 (colon cancer). Key steps:
Culture cells in RPMI-1640 medium with 10% FBS.
Treat with compound concentrations (0.01–1000 µg/mL) for 48–72 hours.
Fix cells with 10% TCA and quantify viability.
- Pitfalls : False positives from precipitate formation at high concentrations; validate solubility in DMSO/PBS .
Q. What strategies mitigate challenges in crystallizing low-melting or hygroscopic derivatives of this compound?
- Methodological Answer : For low-melting compounds (e.g., m.p. 110–111°C in ), use slow evaporation in mixed solvents (dichloromethane/hexane). For hygroscopic samples, conduct crystallization under inert gas (N) and store crystals with desiccants. emphasizes triclinic packing parameters (α, β, γ angles) to predict crystal stability .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Cross-validate assays (e.g., SRB vs. MTT) and standardize protocols (e.g., cell passage number, serum batch). shows IC variability between HepG2 and HCT116 cells, highlighting cell-type-specific effects. Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
